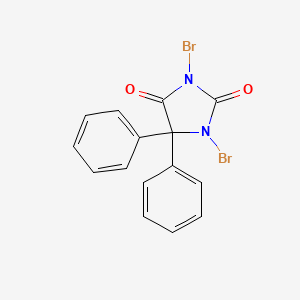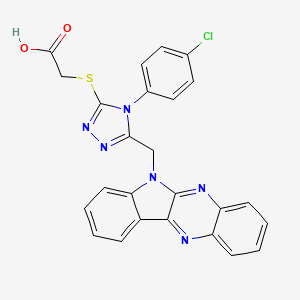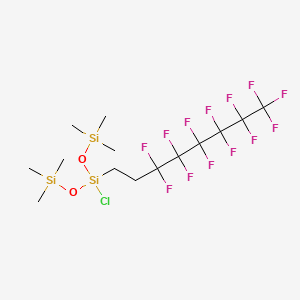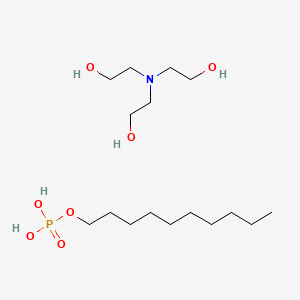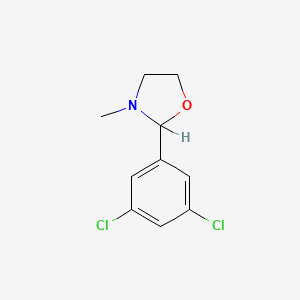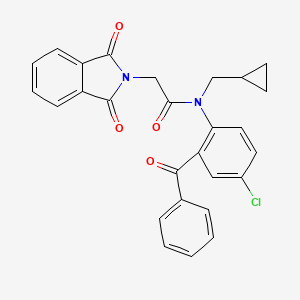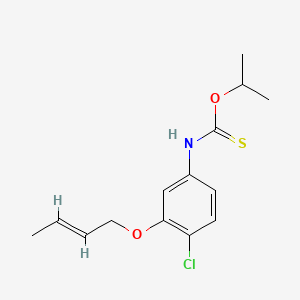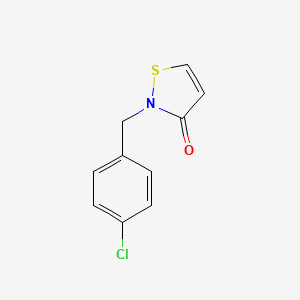
2-(4-Chlorobenzyl)-3(2H)-isothiazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorobenzyl)-3(2H)-isothiazolone is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorobenzyl group attached to an isothiazolone ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-3(2H)-isothiazolone typically involves the reaction of 4-chlorobenzyl chloride with isothiazolone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control the reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production efficiency.
化学反応の分析
Types of Reactions
2-(4-Chlorobenzyl)-3(2H)-isothiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chlorobenzyl)-3(2H)-isothiazolone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections.
Industry: Utilized as a preservative in various industrial products, including paints, coatings, and adhesives, due to its antimicrobial properties.
作用機序
The mechanism of action of 2-(4-Chlorobenzyl)-3(2H)-isothiazolone involves the inhibition of microbial growth by interfering with the synthesis of essential cellular components. The compound targets specific enzymes and proteins within the microbial cells, leading to the disruption of vital metabolic pathways and ultimately causing cell death.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorobenzyl)pyridine
- 4-Chlorobenzyl alcohol
- 2-Chlorobenzyl alcohol
Uniqueness
2-(4-Chlorobenzyl)-3(2H)-isothiazolone stands out due to its unique combination of a chlorobenzyl group and an isothiazolone ring, which imparts distinct chemical properties and reactivity. This combination makes it particularly effective as an antimicrobial agent and a versatile building block in organic synthesis.
特性
CAS番号 |
26530-09-6 |
|---|---|
分子式 |
C10H8ClNOS |
分子量 |
225.70 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H8ClNOS/c11-9-3-1-8(2-4-9)7-12-10(13)5-6-14-12/h1-6H,7H2 |
InChIキー |
PQIJDRCKMJCOFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN2C(=O)C=CS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


